Cas no 156732-12-6 (4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile)

4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
- 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile
- 4S-4-DIBENZYLAMINO-3-OXO-5-PHENYL-PENTANONITRILE
- (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile
- Benzenepentanenitrile,g-[bis(phenylmethyl)amino]-b-oxo-, (S)-
- (4S)-4-(N,N-Dibenzylamino)-5-phenyl-3-oxopentanenitrile
- (S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenylpentanonitrile
- 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanenitrile
- (S)-4-N,N-DIBENZYLAMINO-3-OXO-5-PHENYL-PENTANONITRILE
- MYTIELGBBUTMMA-DEOSSOPVSA-N
- CS-0130715
- 156732-12-6
- J-009337
- AKOS015914673
- Benzenepentanenitrile, gamma-[bis(phenylmethyl)amino]-beta-oxo-, (gammaS)-
- DTXSID90433262
- (4S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenyl-pentanonitrile
- (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile
- SCHEMBL2059348
-
- Inchi: 1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
- InChI Key: VMFACABRFGXPLE-UHFFFAOYSA-N
- SMILES: N#CCC(CC(N(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 368.18900
- Monoisotopic Mass: 368.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 44.10000
- LogP: 4.78288
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-217073-50 mg |
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, |
156732-12-6 | 50mg |
¥2,482.00 | 2023-07-11 | ||
TRC | D416980-250mg |
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile |
156732-12-6 | 250mg |
$718.00 | 2023-05-18 | ||
TRC | D416980-50mg |
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile |
156732-12-6 | 50mg |
$173.00 | 2023-05-18 | ||
TRC | D416980-500mg |
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile |
156732-12-6 | 500mg |
$1326.00 | 2023-05-18 | ||
TRC | D416980-25mg |
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile |
156732-12-6 | 25mg |
$104.00 | 2023-05-18 | ||
TRC | D416980-100mg |
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile |
156732-12-6 | 100mg |
$305.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217073-50mg |
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, |
156732-12-6 | 50mg |
¥2482.00 | 2023-09-05 |
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile Related Literature
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. Back matter
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile
Introduction to 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile (CAS No. 156732-12-6)
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile, identified by the chemical compound code CAS No. 156732-12-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic nitriles, characterized by its complex structural framework, which includes an amide group, a ketone moiety, and a phenyl ring. The stereochemical configuration at the sulfur atom (indicated by the 'S' prefix) underscores its importance as a chiral entity, making it a subject of intense study for potential applications in drug design and synthesis.
The structural motif of 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile encompasses several functional groups that contribute to its unique chemical properties. The presence of the nitrile group (-CN) introduces a polar and electronegative region, which can influence its solubility, reactivity, and interaction with biological targets. Additionally, the amide bond (CONH-) and the ketone group (C=O) provide sites for hydrogen bonding and further functionalization, making this compound a versatile scaffold for medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological potential of complex organic molecules like 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile. Research has demonstrated that such compounds can serve as key intermediates in the synthesis of biologically active molecules. For instance, derivatives of this structure have been investigated for their potential roles in modulating enzyme activity and interacting with specific binding sites in proteins. The chiral center at the sulfur atom is particularly significant, as it allows for the creation of enantiomerically pure compounds, which are often required for optimal pharmacological efficacy and reduced toxicity.
One of the most compelling aspects of 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile is its utility in the development of novel therapeutic agents. The combination of its structural features—such as the nitrile group, amide moiety, and phenyl ring—makes it an attractive candidate for further derivatization. Researchers have employed various synthetic strategies to modify this core structure, leading to compounds with enhanced biological activity. For example, studies have shown that certain derivatives exhibit inhibitory effects on enzymes implicated in inflammatory pathways, suggesting their potential use in treating chronic inflammatory diseases.
The role of CAS No. 156732-12-6 in academic and industrial research underscores its significance as a building block for more complex molecules. Its stereochemistry and functional diversity make it a valuable asset in libraries designed for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds that can be optimized into viable drug candidates. The increasing reliance on computational methods for drug discovery has further highlighted the importance of well-characterized intermediates like 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile, as these methods often require precise structural information to predict biological outcomes accurately.
Advances in synthetic chemistry have enabled more efficient production methods for CAS No. 156732-12-6, making it more accessible for research purposes. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in achieving high yields and enantiomeric purity. These improvements not only reduce costs but also facilitate larger-scale studies, including preclinical trials. The ability to produce this compound reliably is crucial for researchers aiming to explore its therapeutic potential without unnecessary delays or limitations.
The pharmacokinetic properties of 4S-4-Dibenzylamino-3-oxyo5-phnnylpenonontrile are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, metabolic stability, and distribution within biological systems are critical considerations when evaluating a compound's potential as a drug candidate. Preliminary studies suggest that modifications to its structure can significantly impact these properties, offering opportunities to optimize bioavailability and target specificity.
Future research directions may focus on expanding the chemical space explored by derivatives of CAS No. 15673212 6. By incorporating additional functional groups or exploring different stereochemical configurations, scientists hope to uncover novel mechanisms of action and therapeutic applications. Collaborative efforts between academia and industry are likely to play a pivotal role in these endeavors, leveraging expertise from multiple disciplines to accelerate discovery.
In conclusion,4S 4 Dibenzylamino 3 oxo 5 phenylpentanonitrile (CAS No 15673212 6) represents a promising compound with diverse applications in pharmaceutical research Its unique structural features stereochemistry and functional diversity make it an invaluable tool for developing new therapeutic agents Further exploration of its pharmacological properties synthetic modifications
156732-12-6 (4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile) Related Products
- 1063734-78-0((S)-2-(Ethylamino)-2-phenylethanol)
- 693774-10-6(2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1601851-51-7(3-(pent-4-yn-2-yl)aminopyridine-4-carboxylic acid)
- 1681019-90-8((3,3-difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 2228907-83-1(1,1,1-trifluoro-3-2-(trifluoromethyl)pyridin-3-ylpropan-2-ol)
- 898784-33-3(2-(2-Cyanophenyl)-4'-iodoacetophenone)
- 933001-78-6(N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-fluorobenzamide)
- 2034194-57-3(2-hydroxy-2-phenyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide)
- 83237-26-7(2-(1-methoxycyclobutyl)ethan-1-ol)
- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)



